3-苯甲酰-2-苯并噻唑酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

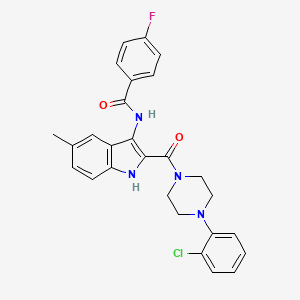

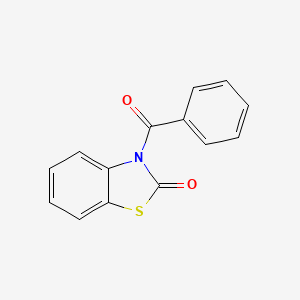

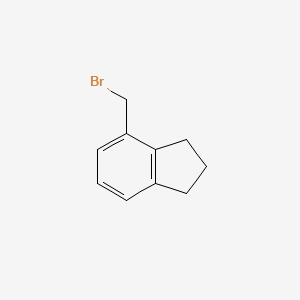

3-Benzoyl-2-benzothiazolone is a compound that belongs to the benzothiazolone family, characterized by a benzothiazole ring system with a benzoyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The synthesis and functionalization of benzothiazolone derivatives have been explored to enhance their properties and expand their utility.

Synthesis Analysis

The synthesis of benzothiazolone derivatives can be achieved through various methods. One approach involves the use of 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure to produce 3-chloromethyl-2(3H)-benzothiazolones, which can then be further modified by nucleophilic substitution reactions to introduce different functional groups . Another method reported the synthesis of 6-benzoyl-2(3H)-benzothiazolone through Friedel-Crafts acylation, which was optimized to achieve high yields by transposition of the N-benzoyl derivative at elevated temperatures using AlCl3 as a catalyst . Additionally, palladium-catalyzed C-H functionalization has been employed to synthesize 2-substituted benzothiazoles, demonstrating the versatility of metal-catalyzed reactions in constructing the benzothiazolone core .

Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives is characterized by the presence of a benzothiazole ring system. The reactivity and properties of these compounds can be significantly altered by the introduction of various substituents. For instance, the presence of an aroyl group in donor-acceptor cyclopropanes has been shown to facilitate tandem dearomative/rearomative annulation with benzothiazoles, leading to the formation of benzo[d]pyrrolo[2,1-b]thiazoles with fully aromatized products . The structural modifications can influence the electronic properties and steric hindrance, which are crucial for the compound's reactivity and potential applications.

Chemical Reactions Analysis

Benzothiazolone derivatives participate in a range of chemical reactions. The presence of reactive sites on the molecule allows for various transformations, such as nucleophilic substitution reactions that can replace the chlorine atom in chloromethyl derivatives with different nucleophiles to yield a variety of products . The annulation reactions involving aroyl-substituted donor-acceptor cyclopropanes and benzothiazoles result in the formation of complex heterocyclic systems through a sequence of dearomatization and rearomatization steps . Furthermore, the reactivity of benzothiazolones with hydrazonoyl halides has been explored to synthesize diverse heterocyclic derivatives, including 1,4-benzothiazines and triazolo[4,3-a]benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Benzoyl-2-benzothiazolone and its derivatives are influenced by the nature of the substituents and the molecular structure. For example, the introduction of acylamino groups into the benzothiazole framework has been investigated for their antitumor activities, with metabolism playing a central role in their mode of action . The structure-activity relationship studies have revealed that certain substitutions on the benzothiazole ring can lead to compounds with potent inhibitory activity against various cancer cell lines . These studies highlight the importance of molecular modifications in tuning the properties of benzothiazolone derivatives for specific applications.

科学研究应用

降脂特性

3-苯甲酰-2-苯并噻唑酮衍生物已被评估其降脂作用。具体来说,6-苯甲酰-2(3H)-苯并噻唑酮在小鼠模型中显示出有效的活性,与作为降脂标准药物的非诺贝特相比提供了有利的比较,而不会诱发肝脏肝肿大。这一发现强调了其在治疗高胆固醇血症中的治疗潜力 (Yous 等,2005)。

抗肿瘤应用

与 3-苯甲酰-2-苯并噻唑酮在结构上相关的 2-(4-氨基苯基)苯并噻唑的新型化合物已显示出选择性、有效的抗肿瘤特性。它们的机制涉及细胞色素 P450 1A1 诱导和转化为活性代谢物。这些化合物的氨基酸前药已在乳腺癌和卵巢癌的临床前模型中显示出疗效,表明有希望进行临床评估 (Bradshaw 等,2002)。

镇痛活性

一系列 6-取代的 2(3H)-苯并噻唑酮被合成并评估为镇痛剂,其中 6-苯甲酰-2(3H)-苯并噻唑酮在体内表现出有效的镇痛活性。发现该化合物通过抑制环氧合酶途径和促进阿片肽释放在外周起作用,表明其作为新型抗伤害感受剂的效用 (Yous 等,2001)。

杂环支架应用

苯并噻唑衍生物,包括 3-苯甲酰-2-苯并噻唑酮,在药物化学中用作多功能支架。它们已被发现具有广谱的抗菌、镇痛、抗炎和抗糖尿病活性。这些化合物的结构简单,加上易于合成,可以开发化学库,从而可以针对各种疾病产生新的化学实体 (Kamal 等,2015)。

化学合成和表征

苯并噻唑衍生物的化学合成和表征突出了它们在创建具有生物活性的化合物中的重要性。涉及 3-苯甲酰-2-苯并噻唑酮与其他化合物缩合的研究已导致开发出具有潜在抗菌和抗真菌活性的新分子,表明苯并噻唑支架在药理探针设计中的多功能性和实用性 (Pejchal 等,2015)。

安全和危害

未来方向

The future development trend and prospect of the synthesis of benzothiazoles were anticipated in a review paper . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

属性

IUPAC Name |

3-benzoyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHWPLRQRJNORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoyl-2-benzothiazolone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)

![5-bromo-2H,3H-furo[2,3-b]pyridine](/img/structure/B2514349.png)

![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)

![N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2514356.png)

![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)

![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)

![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)